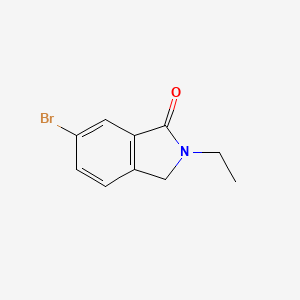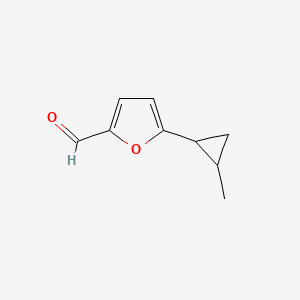
5-(2-Methylcyclopropyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylcyclopropyl)furan-2-carbaldehyde is a chemical compound with the CAS Number: 39763-79-6 . It has a molecular weight of 150.18 . The IUPAC name for this compound is 5-(2-methylcyclopropyl)-2-furaldehyde .
Molecular Structure Analysis
The InChI code for 5-(2-Methylcyclopropyl)furan-2-carbaldehyde is 1S/C9H10O2/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,5-6,8H,4H2,1H3 . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2-Methylcyclopropyl)furan-2-carbaldehyde include a molecular weight of 150.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Medicinal Chemistry
5-(2-Methylcyclopropyl)furan-2-carbaldehyde: plays a significant role in medicinal chemistry due to its potential as a building block for pharmaceutical compounds. Its furan ring structure is a common motif in many bioactive molecules, and modifications to this core can lead to the development of new drugs with improved efficacy and safety profiles .
Organic Synthesis
In organic synthesis, this compound can be utilized as a precursor for the synthesis of various heterocyclic compounds. Its aldehyde group is particularly reactive, allowing for the formation of carbon-carbon bonds and the introduction of additional functional groups through reactions such as aldol condensation or Wittig reactions .
Polymer Chemistry
The furan moiety within 5-(2-Methylcyclopropyl)furan-2-carbaldehyde is valuable in polymer chemistry. It can be incorporated into polymers to impart unique properties such as thermal stability and chemical resistance. This makes it a candidate for creating new materials for industrial applications .
Green Chemistry
As a compound that can be derived from renewable resources, it aligns with the principles of green chemistry. It can be used to develop sustainable processes and products that reduce the reliance on non-renewable resources and minimize environmental impact .
Isotope Labeling
Isotope labeling is an essential technique in modern organic chemistry, and 5-(2-Methylcyclopropyl)furan-2-carbaldehyde can be used to introduce isotopic labels into molecules. This is particularly useful for tracking the fate of molecules in biological systems or in the environment .
Spectroscopy
In spectroscopy, this compound can be used as a standard or reference material. Its distinct spectroscopic signature helps in the calibration of instruments and the interpretation of spectral data, which is crucial for accurate analysis .
Antibacterial Agents
The furan ring system is known for its antibacterial properties. Derivatives of 5-(2-Methylcyclopropyl)furan-2-carbaldehyde can be synthesized and tested for their efficacy against various bacterial strains, contributing to the fight against antibiotic resistance .
Industrial Applications
This compound’s versatility makes it suitable for various industrial applications, including the synthesis of dyes, fragrances, and other fine chemicals. Its reactivity and stability under different conditions enable its use in diverse chemical processes .
Propiedades
IUPAC Name |
5-(2-methylcyclopropyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,5-6,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPNYFEWORKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylcyclopropyl)furan-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

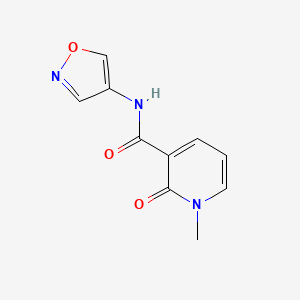

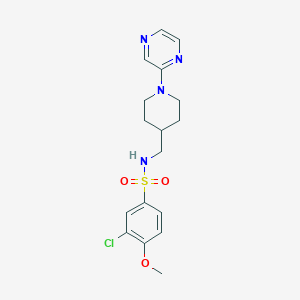
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)
![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)
![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)
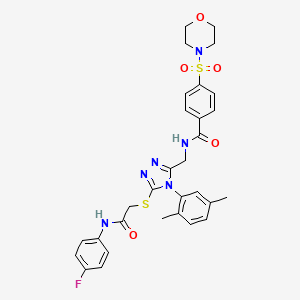
![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)
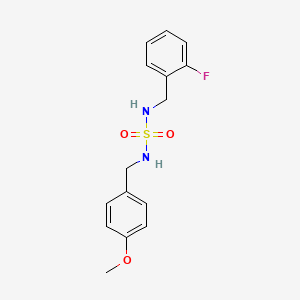


![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)
